molecular formula C12H7F3O2 B11873575 2-(Trifluoromethyl)naphthalene-1-carboxylic acid

2-(Trifluoromethyl)naphthalene-1-carboxylic acid

Cat. No.: B11873575
M. Wt: 240.18 g/mol
InChI Key: LDMKXMSMYUYUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)naphthalene-1-carboxylic acid is a valuable chemical building block in organic synthesis and medicinal chemistry research. The naphthalene ring system provides a rigid aromatic scaffold, while the carboxylic acid group allows for further derivatization into various functional groups, such as amides and esters. The presence of the trifluoromethyl (CF3) group is of particular interest; this moiety is commonly incorporated into molecules to modulate their lipophilicity, metabolic stability, and binding affinity, making it a key feature in the development of pharmaceuticals and agrochemicals . As a reagent, it can be used to prepare more complex molecules and is offered for research purposes. This product is intended for laboratory research use only and is not classified as a medicinal product or a medical device. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate personal protective equipment in a well-ventilated area. Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

2-(trifluoromethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)9-6-5-7-3-1-2-4-8(7)10(9)11(16)17/h1-6H,(H,16,17)

InChI Key

LDMKXMSMYUYUNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Bromine-Assisted Trifluoromethylation

A two-step approach involves introducing bromine at position 1 of naphthalene, followed by trifluoromethylation at position 2. 4-Bromo-1-naphthoic acid serves as a key intermediate, synthesized via Friedel-Crafts acylation of 1-bromonaphthalene with acetyl chloride, followed by oxidation. Subsequent halogen/cyanide exchange using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150–250°C yields 4-cyano-1-naphthoic acid, which is hydrolyzed to naphthalene-1,4-dicarboxylic acid under alkaline conditions. Adapting this method, bromine at position 1 can be replaced with a carboxylic acid group, while trifluoromethylation at position 2 is achieved using N-(trifluoromethylthio)phthalimide (2a ) and FeCl₃ as a catalyst.

Key Reaction Conditions

StepReagents/ConditionsYieldSource
BrominationBr₂, AlCl₃, DCM, 30–50°C85%
Trifluoromethylation2a , FeCl₃ (5 mol%), THF, rt, 30 min95%
Hydrolysis20% NaOH, reflux, 5 h90%

Carboxylation via Cyano Intermediate

Copper-Mediated Cyanation

This method leverages the conversion of bromine to cyano groups using CuCN in polar aprotic solvents. For example, 4-bromo-1-naphthoic acid reacts with CuCN (1.2 equiv) in DMF at 235–240°C for 4 hours, forming a copper-cyano complex. Acidic hydrolysis of this complex yields the carboxylic acid. Applying this strategy to 2-bromo-1-naphthoic acid enables the introduction of a trifluoromethyl group at position 2 prior to cyanation.

Optimized Parameters

  • Solvent : DMF or quinoline

  • Temperature : 235–240°C

  • Catalyst : CuCN (1.2 equiv)

  • Yield : 60–70%

Oxidation of Aldehyde Precursors

Iridium-Catalyzed Oxidation

A scalable route involves the oxidation of 2-(trifluoromethyl)naphthalene-1-carbaldehyde using tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) under oxygen atmosphere. The aldehyde intermediate is synthesized via Friedel-Crafts formylation of 2-(trifluoromethyl)naphthalene, though regioselectivity challenges necessitate directing groups (e.g., methoxy) to ensure position 1 functionalization.

Oxidation Protocol

  • Catalyst : Ir(dFppy)₃ (1 mol%)

  • Solvent : Acetonitrile, rt, 12 h

  • Yield : 92%

Telescoped Continuous Flow Synthesis

Integrated Trifluoromethylthiolation and Amination

Continuous flow systems enhance efficiency in multi-step syntheses. For instance, arylacetic acids react with N-(trifluoromethylthio)phthalimide in a PTFE coil reactor (residence time: 14 min) to form α-trifluoromethylthiolated intermediates. Subsequent amination with benzylamine yields α-trifluoromethylthioamides, which are hydrolyzed to carboxylic acids under acidic conditions.

Flow Reactor Parameters

ParameterValueSource
Residence time14 min
Temperature60°C
Yield70–95%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Halogenation/CF₃High regioselectivityMulti-step, harsh conditions70–95%
Cyanation/HydrolysisScalableHigh-temperature requirements60–70%
Aldehyde OxidationMild conditionsRequires directing groups85–92%
Continuous FlowRapid, efficientSpecialized equipment70–95%

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Substituent Effects

The trifluoromethyl group at position 2 introduces steric bulk and strong electron-withdrawing effects, which contrast with other substituents found in analogs:

  • Electron-withdrawing groups (EWGs) :
    • 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid (C₁₈H₁₁FO₃) contains a fluorobenzoyl group, combining fluorine’s electronegativity with a bulky aromatic substituent. This enhances resonance stabilization but reduces solubility compared to CF₃ .
    • 5-(Methoxycarbonyl)naphthalene-1-carboxylic acid (C₁₃H₁₀O₄) features a methoxycarbonyl group, which is less electron-withdrawing than CF₃, resulting in lower acidity .
  • Electron-donating groups (EDGs) :
    • 4-(Benzyloxy)naphthalene-1-carboxylic acid (C₁₈H₁₄O₃) has a benzyloxy group that donates electrons via resonance, decreasing the acidity of the carboxylic acid compared to CF₃-containing analogs .

Positional Isomerism

  • 1-Naphthoic acid (naphthalene-1-carboxylic acid) lacks the CF₃ group, leading to weaker acidity (pKa ~3.3) compared to the target compound, where CF₃ further stabilizes the deprotonated form .
  • 2-Naphthoic acid (naphthalene-2-carboxylic acid) demonstrates how positional isomerism affects solubility and intermolecular interactions due to differences in steric hindrance and hydrogen bonding .

Physicochemical Properties

Key physicochemical parameters of selected compounds are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Properties
2-(Trifluoromethyl)naphthalene-1-carboxylic acid C₁₂H₇F₃O₂ 240.18 N/A N/A High acidity, lipophilicity due to CF₃
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid C₁₈H₁₁FO₃ 294.27 531.8 1.347 Low solubility, high thermal stability
5-(Methoxycarbonyl)naphthalene-1-carboxylic acid C₁₃H₁₀O₄ 242.21 N/A N/A Moderate acidity, ester functionality
2-Phenylnaphthalene-1-carboxylic acid C₁₇H₁₂O₂ 256.28 N/A N/A Steric hindrance from phenyl group

Notes:

  • The CF₃ group in the target compound increases lipophilicity (logP ~2.8), enhancing membrane permeability compared to hydroxyl or methoxy derivatives .
  • Hydrogenated analogs (e.g., tetrahydronaphthalene-1-carboxylic acid) exhibit reduced aromaticity, altering reactivity in cycloaddition reactions .

Pharmaceutical Relevance

  • Methoxylated/methylated analogs : Compounds like N-aryl-1-hydroxynaphthalene-2-carboxanilides show antifungal and antiproliferative activities, but their efficacy is modulated by substituent electronegativity. The CF₃ group in the target compound may improve metabolic stability and target binding .
  • 2-Phenyl derivatives : The phenyl group’s bulkiness limits steric accessibility in enzyme-active sites, whereas the smaller CF₃ group balances steric and electronic effects for optimized interactions .

Environmental and Toxicological Considerations

  • The CF₃ group may reduce biodegradability due to strong C–F bonds .
  • Fluorinated analogs : Fluorine substituents generally reduce acute toxicity but may contribute to chronic ecotoxicological effects .

Biological Activity

2-(Trifluoromethyl)naphthalene-1-carboxylic acid (TFMNA) is a fluorinated aromatic compound with significant biological activity. Its unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and various biological applications.

  • Molecular Formula : C12H9F3O2
  • Molecular Weight : 240.19 g/mol
  • IUPAC Name : 2-(Trifluoromethyl)naphthalene-1-carboxylic acid
  • CAS Number : 123456-78-9 (placeholder for actual CAS number)

TFMNA's biological activity is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to various enzymes and receptors, facilitating modulation of biochemical pathways. This compound is known to inhibit certain enzyme activities, which can lead to significant biological effects, including anti-cancer properties.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of TFMNA:

Activity Target Effect Reference
AnticancerTubulin polymerizationInhibition observed
Enzyme inhibitionDehydrogenasesInhibition of metabolic pathways
P2Y14 receptor antagonistG protein-coupled receptorsReduced chemotaxis in neutrophils
Apoptosis inductionCancer cell lines (HL-60, U937)Increased hypodiploid cells

Case Studies

  • Anticancer Activity :
    A study investigated TFMNA's effect on tubulin polymerization in cancer cell lines. The compound demonstrated significant inhibition, comparable to known anticancer agents, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition :
    Research indicated that TFMNA acts as an inhibitor of specific dehydrogenases, affecting metabolic pathways crucial for cancer cell survival. This inhibition can lead to reduced proliferation rates in various cancer types.
  • P2Y14 Receptor Antagonism :
    TFMNA was identified as a potent antagonist of the P2Y14 receptor, showing efficacy in reducing UDPG-induced chemotaxis of human neutrophils. This property may have implications for inflammatory diseases and conditions involving immune response modulation.

Q & A

Q. What are the recommended synthetic routes for 2-(trifluoromethyl)naphthalene-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves trifluoromethylation of naphthalene precursors followed by carboxylation. Key methods include:

  • Electrophilic trifluoromethylation : Using reagents like CF₃I or CF₃SO₃Na with transition metal catalysts (e.g., CuI) under inert atmospheres .
  • Carboxylation strategies : Direct CO₂ insertion via C–H activation or oxidation of methyl groups using KMnO₄/H₂SO₄ . Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (60–100°C for trifluoromethylation), and catalyst loading (5–10 mol% CuI). Purity is validated via HPLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing 2-(trifluoromethyl)naphthalene-1-carboxylic acid?

  • ¹H/¹³C NMR : Resolves trifluoromethyl (-CF₃) splitting patterns (δ ~110–120 ppm for ¹³C) and aromatic proton environments .
  • FT-IR : Confirms carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M-H]⁻ at m/z ~254.05) and fragmentation patterns .

Q. How are preliminary toxicity profiles assessed for this compound in vitro?

  • Cell viability assays : Use HepG2 or HEK293 cells exposed to 10–100 µM concentrations, with MTT/WST-1 assays to measure IC₅₀ .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life and CYP450 interactions .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways of naphthalene derivatives be resolved?

Discrepancies often arise from species-specific metabolism (e.g., human vs. rodent CYP1A2 activity) or assay conditions (e.g., microsomal protein concentration). Strategies include:

  • Cross-species validation : Parallel studies in human/rat hepatocytes .
  • Isotope labeling : Track metabolites via ¹⁴C-labeled analogs .
  • Risk of bias assessment : Use tools like Table C-7 (randomization, blinding) to evaluate study reliability .

Q. What experimental designs are recommended to investigate structure-activity relationships (SAR) for trifluoromethylated naphthalenes?

  • Fragment-based libraries : Synthesize analogs with variations in substituent position (e.g., 1- vs. 2-carboxylic acid) and fluorine count .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G*) predict electronic effects of -CF₃ on aromatic π-systems .
  • Biological assays : Correlate logP (lipophilicity) with membrane permeability in Caco-2 models .

Q. How do environmental factors influence the degradation of 2-(trifluoromethyl)naphthalene-1-carboxylic acid in aquatic systems?

  • Photolysis studies : Exclude UV light (λ > 290 nm) to simulate sunlight; measure half-life via LC-MS .
  • Sediment/water partitioning : Use OECD 106 guidelines with logK₀c (organic carbon) measurements .
  • Microbial biodegradation : Screen with activated sludge communities; monitor via COD/TOC reduction .

Methodological Guidance

Q. How should researchers conduct systematic reviews of toxicological data for this compound?

Follow the 8-step framework from :

  • Step 1 : Define inclusion criteria (e.g., species, exposure routes) per Table B-1 .
  • Step 3 : Extract data into standardized forms (Table C-2) for meta-analysis .
  • Step 5 : Apply risk-of-bias tools (Table C-6/C-7) to human/animal studies .

Q. What strategies mitigate variability in in vivo toxicity studies?

  • Dose standardization : Use mg/kg/day adjusted to body surface area .
  • Endpoint harmonization : Align with OECD 452 (chronic toxicity) for histopathology and hematology .
  • Blinded analysis : Randomize tissue sampling and histopathological evaluations .

Data Interpretation and Challenges

Q. How can researchers address discrepancies in reported IC₅₀ values across studies?

  • Assay normalization : Cross-reference with positive controls (e.g., doxorubicin) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare replicates .
  • Meta-regression : Adjust for variables like cell passage number or serum concentration .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • X-ray crystallography : Resolve binding modes with enzymes (e.g., COX-2) .
  • SPR/BLI : Quantify binding kinetics (kₐₙ/kₒff) for protein-ligand interactions .
  • Molecular dynamics : Simulate binding stability (e.g., 100 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.